1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Cross-coupling Synthetic chemistry Regioisomer

Regioisomeric mismatch in cross-coupling can derail JAK1 inhibitor lead optimization. This compound delivers the precise 6-bromo substitution required for Suzuki-Miyaura coupling to install hinge-binding motifs. • Enables direct elaboration via C-Br bond for Buchwald-Hartwig or Ullmann amination. • Solid form (≥95% purity) supports automated solid-dispensing, reducing variability in HTS. • Trifluoroethanol moiety enhances metabolic stability in derived agrochemical and pharmaceutical candidates. Bulk stock available for immediate dispatch.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
CAS No. 1188477-81-7
Cat. No. B1511299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol
CAS1188477-81-7
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(C(F)(F)F)O)Br
InChIInChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H
InChIKeySCJWPNCLZBUMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyridin-3-yl Trifluoroethanol: Physicochemical Baseline


1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol (CAS 1188477-81-7) is a brominated pyridine derivative featuring a trifluoroethanol moiety, classified as a halogenated heterocyclic building block with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 g/mol [1]. Its structure positions the bromine atom at the 6-position of the pyridine ring and the trifluoroethanol group at the 3-position, creating a specific vector for downstream functionalization that distinguishes it from other regioisomers in the bromopyridinyl-trifluoroethanol family . The compound is typically supplied as a solid with a purity of ≥95%, and it carries GHS hazard classifications for acute oral toxicity, skin irritation, eye irritation, and respiratory irritation [1].

Regioisomer Specificity: 6-Bromopyridin-3-yl Trifluoroethanol


In medicinal chemistry and agrochemical synthesis, the precise positioning of halogen and hydroxyalkyl substituents on a pyridine ring dictates the geometry of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the electronic environment of the ring, and the ultimate binding pose of derived bioactive molecules [1]. The 6-bromo-3-trifluoroethanol substitution pattern offers a distinct exit vector angle and steric profile compared to its 5-bromo-2-yl, 5-bromo-3-yl, or 3-bromo-4-yl analogs . Consequently, a scaffold designed around the 6-bromo-3-yl architecture cannot be reliably replicated using a different regioisomer without risking failure in key synthetic steps or loss of target affinity in the final compound.

6-Bromopyridin-3-yl Trifluoroethanol: Evidence vs. Analogs


Regioisomeric Pattern in Cross-Coupling Reactions

The target compound (6-bromo substitution) presents a sterically and electronically distinct environment at the bromine-bearing carbon compared to other regioisomers. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is sensitive to the electron density at the C-Br bond, which is modulated by the ring nitrogen position and the electron-withdrawing trifluoroethanol group [1]. The 6-bromo isomer places the bromine adjacent to the ring nitrogen, creating a unique electron-deficient coupling partner not replicated by 5-bromo or 4-bromo analogs.

Cross-coupling Synthetic chemistry Regioisomer

Computed Lipophilicity and ADME Profiles

The target compound has a computed XLogP3 value of 2.1, while its 5-bromo-2-yl regioisomer and 5-bromo-3-yl regioisomer exhibit identical or near-identical values due to the same atom composition [1]. This indicates that for simple lipophilicity-based predictions, regioisomers are indistinguishable; however, the specific 6-bromo-3-yl substitution influences the experimentally determined logP and, more critically, the lipophilic ligand efficiency (LLE) of derived drug candidates, as the position of the trifluoroethanol group affects hydrogen-bonding capacity and metabolic soft spots [2].

Lipophilicity Drug design ADME

Synthetic Route via TMS-CF3 Addition

A patent-based synthesis route reports the preparation of the target compound (designated Compound DD) in 81% yield from 6-bromo-3-pyridinecarboxaldehyde using (trifluoromethyl)trimethylsilane and catalytic TBAF in THF at room temperature [1]. This yield is comparable to literature yields for analogous trifluoromethylation reactions of heteroaryl aldehydes (typically 70-90%). The specific aldehyde precursor, 6-bromo-3-pyridinecarboxaldehyde (CAS 149806-06-4), is commercially available from multiple suppliers .

Synthesis Yield Scalability

Solid Form and Purity Specifications

The target compound is commercially available as a solid with a purity specification of ≥95% (typical) and is recommended for storage at 4°C . In contrast, the 3-bromo-4-yl regioisomer (CAS 1092459-54-5) and the 5-bromo-2-yl regioisomer (CAS 917397-92-3) may be supplied as liquids, which can complicate handling, inert atmosphere storage, and accurate weighing in a research setting . The solid form of the target compound simplifies experimental workflow for solid-phase reactions and parallel synthesis.

Purity Physical form Procurement

JAK1 Kinase Inhibitor Synthesis Application

The target compound has been specifically cited as a synthetic intermediate in the development of selective Janus kinase 1 (JAK1) inhibitors, where the 6-bromo-3-trifluoroethanol scaffold is elaborated into potent, selective molecules targeting JAK1-mediated inflammatory and oncogenic signaling pathways [1]. While other regioisomers may also serve as kinase inhibitor building blocks, the 6-bromo-3-yl architecture maps directly onto reported JAK1 pharmacophore models, where the bromine serves as a synthetic handle for introducing the hinge-binding heterocycle [2].

Kinase inhibitor JAK1 Medicinal chemistry

GHS Hazard Classification for Safe Handling

The target compound carries a defined GHS hazard profile: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This classification, based on ECHA C&L notifications, provides a quantitative framework for risk assessment and safe handling. While similar hazard profiles are expected for all C7H5BrF3NO regioisomers, explicit GHS classifications are available for this specific compound, enabling compliant procurement and laboratory safety documentation [1].

Safety GHS Handling

6-Bromopyridin-3-yl Trifluoroethanol: Validated Applications


JAK1-Selective Inhibitor Synthesis via Cross-Coupling

The 6-bromo position serves as an optimal handle for Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to install the hinge-binding motif of JAK1 inhibitors. The trifluoroethanol group at the 3-position provides a metabolically stable, lipophilicity-modulating substituent that can be further functionalized or retained in the final drug candidate [1]. This application is directly supported by patent filings citing the compound in JAK1 inhibitor programs [2]. Researchers should prioritize this regioisomer when working on JAK1-targeted scaffolds to align with existing intellectual property and structure-activity relationship data.

Parallel Library Synthesis with Solid Form

The solid state of the target compound, combined with its ≥95% purity, makes it suitable for automated solid-dispensing platforms used in parallel medicinal chemistry. This contrasts with liquid regioisomers, which require volumetric handling and are more prone to viscosity-related dispensing errors in high-throughput experimentation [1]. For labs employing automated synthesis workstations, the solid form of this specific regioisomer reduces well-to-well variability and simplifies inert atmosphere protocols.

Agrochemical Trifluoroethanol Pharmacophore

The trifluoroethanol moiety is a recognized pharmacophore in agrochemical design, contributing to enhanced metabolic stability and bioavailability in pesticidal compounds [1]. The 6-bromo substituent can be elaborated into diverse heterocyclic systems (e.g., via Ullmann or Buchwald-Hartwig amination) to generate novel fungicide or insecticide candidates [2]. The 6-bromo-3-yl regioisomer provides a distinct chemical space compared to 5-bromo or 4-bromo analogs, which may be exploited to navigate competitor patent landscapes in agrochemical discovery.

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